REACTION_CXSMILES
|
[CH2:1]([N:3]=[C:4]=[S:5])[CH3:2].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O>C(#N)C>[CH2:1]([NH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[S:5])[CH3:2]
|
Name
|
|
Quantity
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652 mg
|
Type
|
reactant
|
Smiles
|
C(C)N=C=S
|
Name
|
|
Quantity
|
465 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (EtOAc) (3×50 mL)
|
Type
|
WASH
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Details
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The combined organic layers are washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The drying agents are removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue is then purified by flash column chromatography (silica gel, EtOAc/hexane, 0%˜40%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=S)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |